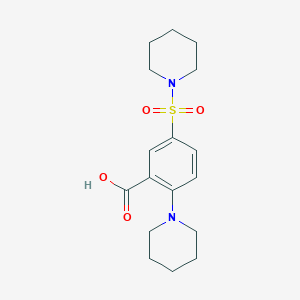

2-(哌啶-1-基)-5-(哌啶-1-磺酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine (Vinaya et al., 2009). This method showcases the typical synthetic route that could be adapted for the synthesis of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid by incorporating specific benzoic acid derivatives in the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid is characterized using spectroscopic techniques, including 1H-NMR, IR, and X-ray diffraction studies, which provide insights into the compound's conformation and the geometry around the sulfur atom, typically showing a distorted tetrahedral arrangement (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, including conjugate addition and nucleophilic substitution, which are influenced by the steric and electronic properties of the substituents. These reactions are crucial for further modifying the compound or for understanding its reactivity pattern (Harris & Padwa, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are significant for the compound's application in material science and pharmaceutical formulations. The crystalline structure, determined through X-ray crystallography, reveals the compound's solid-state conformation and intermolecular interactions, which are crucial for understanding its stability and reactivity (Prasad et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's behavior in chemical syntheses and its interactions with biological targets. Studies on related piperidine derivatives show a range of reactivities that can inform the expected chemical behavior of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid in various chemical and biological contexts (Crich & Smith, 2001).

科学研究应用

亲核芳香取代反应

有关哌啶化合物的有机化学基础研究之一,如“2-(哌啶-1-基)-5-(哌啶-1-磺酰基)苯甲酸”,是对亲核芳香取代反应的探索。Pietra和Vitali(1972年)的研究揭示了哌啶与硝基芳香化合物的反应机制,为理解哌啶衍生物在合成和药物开发中的化学行为和潜在应用提供了基础Pietra & Vitali, 1972。

抗真菌性能

研究发现,来自胡椒属植物的化合物具有抗真菌活性,突显了哌啶衍生物在开发抗真菌药物中的潜力。Xu和Li(2011年)的综述记录了各种化合物,包括戊二烯基苯甲酸衍生物,具有显著的抗真菌活性Xu & Li, 2011。

环状化合物的合成

Kaneda(2020年)讨论了含氨基苯磺酰胺的新型环状化合物的合成,突出了哌啶结构在开发用于制药应用的多功能试剂中的作用。这篇综述强调了哌啶衍生物在有机合成和制药行业中的多功能性Kaneda, 2020。

N-杂环的不对称合成

Philip等人(2020年)关于使用叔丁磺酰胺进行N-杂环的不对称合成的综述,包括哌啶,展示了哌啶衍生物在立体选择性合成中的应用,强调了它们在天然产物和治疗相关化合物的创造中的重要性Philip et al., 2020。

CNS药物开发潜力

Saganuwan(2017年)探讨了包括哌啶在内的功能化学基团作为合成具有中枢神经系统(CNS)活性的化合物的引导分子的潜力。这项研究突显了哌啶结构在开发用于CNS疾病的新治疗剂中的重要性Saganuwan, 2017。

属性

IUPAC Name |

2-piperidin-1-yl-5-piperidin-1-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c20-17(21)15-13-14(24(22,23)19-11-5-2-6-12-19)7-8-16(15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMZTMZQLSMEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)